molecular formula C13H22N2O4 B14767751 7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid

7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid

Cat. No.: B14767751
M. Wt: 270.32 g/mol
InChI Key: WZWIWXRZNWIDBY-UHFFFAOYSA-N
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Description

7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid is a chemical compound with the molecular formula C13H22N2O4. It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid typically involves the reaction of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate with various reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid involves its interaction with various molecular targets. The compound can act as a precursor in the synthesis of other molecules, where it undergoes chemical transformations to yield desired products. The specific pathways and targets depend on the context of its use in synthesis or biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of complex molecules and potential drug candidates.

Properties

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-1,7-diazaspiro[4.4]nonane-2-carboxylic acid

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-7-6-13(8-15)5-4-9(14-13)10(16)17/h9,14H,4-8H2,1-3H3,(H,16,17)

InChI Key

WZWIWXRZNWIDBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(N2)C(=O)O

Origin of Product

United States

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